molecular formula C5H8BrNO2 B2872897 (R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One CAS No. 2102411-45-8

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

Cat. No.: B2872897
CAS No.: 2102411-45-8
M. Wt: 194.028
InChI Key: DQHCGRUPKXGSBU-BYPYZUCNSA-N
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Description

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a useful research compound. Its molecular formula is C5H8BrNO2 and its molecular weight is 194.028. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Oxazolidinones, including derivatives synthesized from (R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One, are recognized for their potent antibacterial properties. This class of compounds operates by inhibiting protein synthesis in bacteria, presenting a promising approach to combating multidrug-resistant gram-positive bacterial infections. Notable examples of such antibacterial agents include linezolid and other oxazolidinone derivatives, which have shown effectiveness against strains of staphylococci, streptococci, and enterococci resistant to traditional antibiotics. The unique mechanism of action of oxazolidinones, targeting the bacterial ribosome, offers an advantage in treating infections where other antibiotics fail due to resistance issues (Reck et al., 2005) (Brickner et al., 1996).

Cancer Research

Beyond their antibacterial applications, oxazolidinones have also been investigated for their potential in cancer therapy. Certain oxazolidinone derivatives have demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. These findings open new avenues for research into oxazolidinone-based therapies for treating cancer, with a focus on their pro-apoptotic and anti-proliferative effects on tumor cells. The promise of oxazolidinones in this area is underscored by their selective cytotoxicity towards cancer cells, suggesting a potential for developing targeted cancer treatments with minimized effects on healthy cells (Armentano et al., 2020).

Synthetic Methodologies

The synthesis and functionalization of oxazolidinone derivatives, including those derived from this compound, are of significant interest in synthetic organic chemistry. These efforts not only provide a pathway to novel antibacterial and anticancer agents but also contribute to the broader field of synthetic methodology by developing new reactions and strategies for constructing complex molecules. Such synthetic approaches enable the exploration of the chemical space around the oxazolidinone scaffold, facilitating the discovery of new drugs with improved efficacy and safety profiles (Feroci et al., 2005).

Properties

IUPAC Name

(5R)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHCGRUPKXGSBU-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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